Product packaging for Halisulfate-7(Cat. No.:)

Halisulfate-7

Cat. No.: B1246344
M. Wt: 452.6 g/mol
InChI Key: OYRXLPLXKXDHJP-MBHHTPPASA-N
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Description

Historical Discovery and Isolation

Halisulfate-7 was first reported in 1999 by Fu et al. during a chemical investigation of a Coscinoderma sp. sponge collected near Yap Island in the Federated States of Micronesia. The isolation process involved solvent extraction followed by chromatographic purification, with structural elucidation achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral data included:

  • ¹H NMR : Signals for furan protons (δ 7.30–7.40 ppm) and methyl groups (δ 0.80–1.20 ppm).
  • ¹³C NMR : Peaks corresponding to the sulfate ester (δ 70–75 ppm) and terpene backbone carbons.

This discovery expanded the known structural diversity of the halisulfate family, which includes over 10 analogs with varying biological activities.

Table 1: Key Historical Milestones in this compound Research

Year Milestone Reference
1999 Initial isolation from Coscinoderma sp.
2007 Identification in Spongia irregularis with protein phosphatase inhibition
2009 Discovery in Fasciospongia sp. with hyphae-formation inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O5S B1246344 Halisulfate-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H40O5S

Molecular Weight

452.6 g/mol

IUPAC Name

[2-[2-[(1R,2R,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] hydrogen sulfate

InChI

InChI=1S/C25H40O5S/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28)/t19-,20?,22-,25-/m1/s1

InChI Key

OYRXLPLXKXDHJP-MBHHTPPASA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)O

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)O

Synonyms

halisulfate 7
halisulfate-7

Origin of Product

United States

Preparation Methods

Extraction and Isolation

Marine sponges (e.g., Liosina, Petrosia) are collected via scuba diving and processed as follows:

  • Solvent Extraction : Frozen sponge specimens are soaked in acetone (20 h) and methanol (6 h).

  • Partitioning : The combined solvent extract is concentrated and partitioned into ethyl acetate and aqueous layers.

  • Chromatography : Bioassay-guided fractionation using silica gel chromatography, followed by reversed-phase HPLC, yields purified halisulfates.

Table 1: Key Parameters for Halisulfate 3 Isolation

StepSolvent SystemInstrumentationYield (mg/kg sponge)
Initial extractionAcetone:methanol (1:1)Rotary evaporator1,200
Ethyl acetate partitionEthyl acetate:H₂O (1:1)Separatory funnel450
Silica gel columnHexane:ethyl acetate (step gradient)Glass column (40 × 5 cm)18
HPLC purificationMeCN:H₂O (65:35), 0.1% TFAC18 column, UV detection4.2

Challenges in this compound Research

The following factors complicate this compound studies:

  • Source Specificity : Halisulfates are produced by rare sponge species in specific biogeographic regions (e.g., Okinawa, Indonesia).

  • Structural Complexity : Sulfation and stereochemical variations require advanced analytical techniques.

  • Bioactivity Overlap : Related compounds (e.g., hal3) inhibit HCV NS3 helicase at IC₅₀ = 4 µM , suggesting this compound may share similar targets.

Q & A

Basic Research Questions

Q. How should researchers formulate a precise research question for studying Halisulfate-7’s biochemical mechanisms?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

  • Population: In vitro/in vivo models (e.g., enzyme systems or cell lines).
  • Intervention: this compound exposure at varying concentrations.
  • Outcome: Quantify inhibition/activation of target pathways (e.g., NF-κB signaling).
  • Ensure the question balances specificity and feasibility .
    • Data Table : Example research question alignment with PICOT:
PICOT ElementExample for this compound
PopulationHuman endothelial cells
Intervention10–100 μM this compound
ComparisonUntreated control group
OutcomeReduction in IL-6 levels
Time24–48 hours post-exposure

Q. What methodologies are recommended for synthesizing existing literature on this compound?

  • Methodological Answer :

Conduct a systematic review using databases like PubMed/Scopus with keywords: "this compound AND (mechanism OR pharmacokinetics)".

Screen studies for quality using tools like PRISMA, prioritizing peer-reviewed articles with reproducible methodologies .

Tabulate conflicting findings (e.g., discrepancies in IC50 values) and analyze variables (e.g., assay conditions, purity of compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?

  • Methodological Answer :

  • Perform meta-analysis to identify confounding variables (e.g., solvent used, cell line variability).
  • Replicate key experiments under standardized conditions (e.g., ISO-certified assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Use statistical tools like Bland-Altman plots to assess inter-study variability .

Q. What strategies optimize experimental design for studying this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

Fragment-based design : Test synthetic analogs with modifications to sulfate groups or core scaffolds.

High-throughput screening (HTS) : Use 96-well plate assays to evaluate dose-response curves.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Halisulfate-7
Reactant of Route 2
Halisulfate-7

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